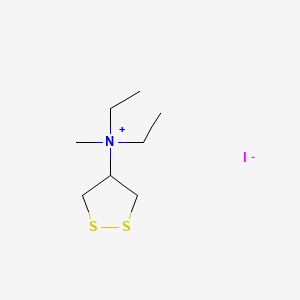

1,2-Dithiolan-4-yldiethylmethylammonium iodide

Description

1,2-Dithiolan-4-yldiethylmethylammonium iodide is a quaternary ammonium salt featuring a 1,2-dithiolane ring fused to a diethylmethylammonium group. This compound is structurally characterized by its five-membered dithiolane ring (two sulfur atoms at positions 1 and 2) and a positively charged ammonium center, stabilized by iodide as the counterion. Its synthesis and applications are closely tied to the reactivity of the 1,2-dithiolane moiety, which is known for its redox activity, metal-binding properties, and utility in conjugation chemistry . The compound falls under the Anatomical Therapeutic Chemical (ATC) classification A03AB16, indicating its role as an antispasmodic agent .

Properties

CAS No. |

31007-48-4 |

|---|---|

Molecular Formula |

C8H18INS2 |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

dithiolan-4-yl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VIFFHCVMOTXEQU-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C1CSSC1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form disulfides.

Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.

Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Quaternary Ammonium Salts with Dithiolane or Phosphonothiolate Groups

The compound shares structural similarities with other quaternary ammonium salts, such as Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide (CAS 67-63-0). Key differences lie in the functional groups:

- 1,2-Dithiolane core : Enables redox activity and metal chelation (e.g., gold, molybdenum) .

- Phosphonothiolate group: Found in analogues like the above compound, this group enhances hydrolytic stability but reduces redox versatility .

Table 1: Structural Comparison

| Compound | Core Structure | Functional Group | Key Properties |

|---|---|---|---|

| 1,2-Dithiolan-4-yldiethylmethylammonium iodide | 1,2-Dithiolane | Diethylmethylammonium | Redox-active, metal-binding |

| Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide | Phosphonothiolate | Diethylmethylammonium | Hydrolytically stable |

Pharmacological Analogues: A03AB-Class Antispasmodics

Within the ATC class A03AB (synthetic antispasmodics, quaternary ammonium compounds), the compound is compared to:

Table 2: Pharmacological Comparison

Reactivity and Functionalization Compared to 1,2-Dithiolane Derivatives

The compound’s reactivity is influenced by substituents on the dithiolane ring. For example:

Biological Activity

1,2-Dithiolan-4-yldiethylmethylammonium iodide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1,2-Dithiolan-4-yldiethylmethylammonium iodide is characterized by its unique dithiolane structure, which contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of approximately 308.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂S₂I |

| Molecular Weight | 308.24 g/mol |

| CAS Number | 31007-48-4 |

| IUPAC Name | 1,2-Dithiolan-4-yldiethylmethylammonium iodide |

The biological activity of 1,2-Dithiolan-4-yldiethylmethylammonium iodide is primarily attributed to its ability to interact with various biological molecules. The dithiolane ring can participate in redox reactions, influencing cellular processes such as:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Modulation : It can interact with enzymes, potentially altering their activity and function.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of 1,2-Dithiolan-4-yldiethylmethylammonium iodide against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assay : In vitro cytotoxicity assays showed that the compound exhibited selective toxicity towards cancer cell lines compared to normal cells. This selectivity suggests potential applications in cancer therapy.

- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to reduce neuronal cell death and promote cell survival through modulation of apoptotic pathways.

Comparative Analysis

To better understand the biological activity of 1,2-Dithiolan-4-yldiethylmethylammonium iodide, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3-Dithiolane | Antioxidant properties | Commonly used in organic synthesis |

| Dithiocarbamate derivatives | Anticancer and antimicrobial | Known for their diverse biological activities |

| Thioether compounds | Enzyme inhibition | Often used in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.